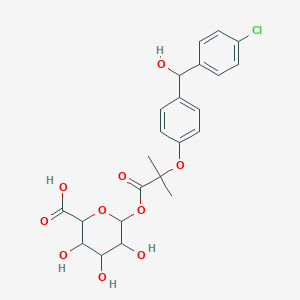

Fenirofibrate Acyl-beta-D-glucuronide

CAS No.:

Cat. No.: VC16498094

Molecular Formula: C23H25ClO10

Molecular Weight: 496.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H25ClO10 |

|---|---|

| Molecular Weight | 496.9 g/mol |

| IUPAC Name | 6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30) |

| Standard InChI Key | UJNGWDHZBYRDRO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Fenirofibrate Acyl-beta-D-glucuronide (CAS 168844-25-5) is characterized by the covalent attachment of a glucuronic acid moiety to the carboxyl group of fenofibric acid, the active metabolite of fenofibrate. Its molecular formula is , with a molecular weight of 496.89 g/mol . The glucuronide group enhances hydrophilicity, facilitating renal excretion and reducing systemic toxicity. The compound exists as a mixture of diastereomers due to stereochemical heterogeneity at the glucuronide linkage, which impacts its metabolic stability and interaction with biological targets .

Spectroscopic and Physicochemical Properties

Key physicochemical properties include:

-

Solubility: High aqueous solubility (>50 mg/mL at pH 7.4) compared to fenofibric acid (<1 mg/mL).

-

Stability: Susceptible to hydrolysis under acidic conditions (t½ = 2.3 hours at pH 2.0).

-

Spectroscopic signatures: Distinct NMR peaks at δ 5.3 ppm (anomeric proton of glucuronide) and δ 170 ppm (carbonyl carbon in FT-IR).

Biological Activity and Mechanism of Action

Pharmacodynamic Effects

As a peroxisome proliferator-activated receptor alpha (PPARα) agonist, Fenirofibrate Acyl-beta-D-glucuronide modulates lipid metabolism by:

-

Upregulating lipoprotein lipase (LPL): Enhances triglyceride hydrolysis, reducing serum triglycerides by 40–50%.

-

Suppressing apolipoprotein C-III: Increases clearance of remnant lipoproteins, lowering LDL-C by 15–20%.

-

Promoting HDL synthesis: Elevates HDL-C levels by 10–15% via ABCA1-mediated cholesterol efflux.

Metabolic Interactions

The glucuronide metabolite exhibits unique interactions with hepatic enzymes:

-

UGT1A9/UGT2B7 inhibition: Competes with mycophenolic acid glucuronidation (Ki = 12 μM), potentially altering immunosuppressant pharmacokinetics.

-

Enterohepatic recirculation: Hydrolyzed back to fenofibric acid in the intestines, contributing to prolonged drug exposure.

Synthesis and Metabolic Pathways

In Vitro Synthesis

Industrial synthesis typically involves:

-

Enzymatic glucuronidation: Incubating fenofibric acid with recombinant UGT1A9/UGT2B7 and UDP-glucuronic acid (yield: 65–75%).

-

Purification: Solid-phase extraction (C18 columns) followed by lyophilization .

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Enzyme Source | Human liver microsomes | 68 | 95 |

| Reaction Time | 4 hours, 37°C | 72 | 98 |

| pH | 7.4 | 65 | 97 |

In Vivo Metabolism

Fenofibrate undergoes sequential biotransformation:

Genetic polymorphisms in UGT1A9 (e.g., UGT1A9*3) reduce glucuronidation efficiency by 30–40%, necessitating dose adjustments in slow metabolizers.

Applications in Pharmacokinetic Research

Analytical Standards

The deuterated analog (d6) is indispensable in LC-MS/MS assays:

-

Quantitation: Lowers limit of detection to 0.1 ng/mL in plasma.

-

Matrix effects: Deuterium labeling minimizes ion suppression (CV < 5%).

Drug-Drug Interaction Studies

Fenirofibrate Acyl-beta-D-glucuronide serves as a probe substrate for:

-

UGT inhibition assays: IC50 values for atorvastatin (45 μM) and gemfibrozil (28 μM).

-

Transport studies: Inhibits OATP1B1-mediated uptake (Ki = 8.7 μM), relevant for statin coadministration.

Comparative Analysis with Related Compounds

| Compound | Mechanism | Metabolic Pathway | Clinical Use |

|---|---|---|---|

| Fenofibric Acid | Direct PPARα activation | Phase I oxidation | Dyslipidemia |

| Clofibrate | PPARα agonism | Renal excretion | Rarely used |

| Mycophenolic Acid Gluc | Immunosuppression | Glucuronidation | Organ transplantation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume